molecular formula C10H14BrN B1267673 3-Bromo-4-(tert-butyl)aniline CAS No. 103275-21-4

3-Bromo-4-(tert-butyl)aniline

Cat. No. B1267673
M. Wt: 228.13 g/mol
InChI Key: AXNHKDCJNXKFFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of brominated 2-(tert-butyl-NNO-azoxy)anilmes, a similar compound, involved the selective reduction of corresponding nitrobenzene derivatives and bromination, yielding para-bromo and ortho, para-dibromoanilines (Churakov et al., 1994).

Molecular Structure Analysis

  • The crystal structure of 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, a related compound, showed a monoclinic crystal system with specific dihedral angles between aromatic rings (Zeng Wu-lan, 2011).

Chemical Reactions and Properties

  • The 3-Bromo-2-(tert-butylsulfonyl)-1-propene, a related compound, demonstrated reactions with various electrophiles in the presence of zinc metal, yielding functionalized sulfones (Auvray, Knochel, & Normant, 1985).
  • Another study showed that 2,4,6-tri-tert-butylanilide can separate into amide rotamers at room temperature and react with various electrophiles, demonstrating unique reactivity (Tsukagoshi et al., 2013).

Physical Properties Analysis

  • The study of methylene-linked anilide-bis(aryloxide) ligands, which includes compounds like 4-tert-butyl-N-tolyl-aniline, provided insights into the ligand deprotonation and formation of various metal complexes, revealing key physical properties (Ishida & Kawaguchi, 2014).

Chemical Properties Analysis

  • Vibrational analysis of bromo-trifluoromethylanilines, compounds similar to 3-Bromo-4-(tert-butyl)aniline, were studied, offering insights into the structure and effects of substituents on vibrational spectra, important for understanding its chemical properties (Revathi et al., 2017).

Scientific Research Applications

1. Synthesis of Brominated Anilines

3-Bromo-4-(tert-butyl)aniline has been utilized in the synthesis of brominated anilines, which are important intermediates in organic synthesis. Churakov et al. (1994) demonstrated the selective reduction of nitrobenzene derivatives to produce para-bromo and ortho, para-dibromoanilines, which have potential applications in various synthetic pathways (Churakov et al., 1994).

2. Synthesis of Amino-substituted Compounds

In another study, Frumkin et al. (1999) explored the oxidation of amino groups in brominated anilines to create tert-butyl-NNO-azoxy groups. This process leads to the formation of compounds like 3-bromo-2,4-bis(tert-butyl-NNO-azoxyl)-1,5-dichlorobenzene, which can be valuable in synthesizing a variety of organic molecules (Frumkin et al., 1999).

3. Development of Brightness Emission-tuned Nanoparticles

Fischer et al. (2013) demonstrated the use of bromo- and tert-butyl-phosphine complexes in the polymerization process to create nanoparticles. These particles exhibit bright fluorescence emissions, which can be tuned for specific applications, indicating potential use in materials science and nanotechnology (Fischer et al., 2013).

4. Palladium-Catalyzed Amination

Prakash et al. (2011) explored the use of tert-butyl sulfinamide as an ammonia equivalent for the palladium-catalyzed amination of aryl bromides and chlorides. This method facilitates the synthesis of anilines and indoles with sensitive functional groups, showing the importance of 3-Bromo-4-(tert-butyl)aniline in facilitating complex organic reactions (Prakash et al., 2011).

5. Room-Temperature Amidation of Aryl Bromides

Bhagwanth et al. (2009) described a Pd-catalyzed synthesis process for N-Boc-protected anilines from aryl bromides at room temperature. This approach highlights the role of 3-Bromo-4-(tert-butyl)aniline in streamlining the synthesis of complex organic compounds (Bhagwanth et al., 2009).

Safety And Hazards

The safety information for 3-Bromo-4-(tert-butyl)aniline includes a GHS07 pictogram, a warning signal word, and hazard statement H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

While specific future directions for 3-Bromo-4-(tert-butyl)aniline are not mentioned in the sources, the compound’s potential involvement in the Sandmeyer reaction suggests it could be used to construct a variety of carbon-halogen, carbon-phosphorous, carbon-sulfur, carbon-boron, etc. linkages . This could open up new possibilities for the synthesis of various organic compounds.

properties

IUPAC Name

3-bromo-4-tert-butylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNHKDCJNXKFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329774
Record name 3-Bromo-4-(tert-butyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(tert-butyl)aniline

CAS RN

103275-21-4
Record name 3-Bromo-4-(tert-butyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JIG Cadogan, DH Hey, GH Williams - Journal of the Chemical Society …, 1954 - pubs.rsc.org
The proportions of the three isomeric tert.-butyldiphenyls formed in the phenylation of tert.-butylbenzene are determined by infra-red spectrometry. In addition, competitive experiments …
Number of citations: 13 pubs.rsc.org

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